1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone is a complex organic compound characterized by the presence of multiple functional groups, including a chlorophenyl group, a furan ring, and an oxazole ring with a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 4-chlorophenyl group. The furan ring can be synthesized through the cyclization of appropriate precursors. The oxazole ring with a tosyl group is often prepared via cyclization reactions involving amides and aldehydes. The final step involves the thiolation reaction to link the furan and oxazole rings to the ethanone backbone.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone can be compared with other compounds that have similar structural features:
1-(4-Chlorophenyl)-2-(furan-2-yl)ethanone: Lacks the oxazole ring and tosyl group.
1-(4-Chlorophenyl)-2-(oxazol-5-yl)ethanone: Lacks the furan ring.
1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-methyloxazol-5-yl)thio)ethanone: Has a methyl group instead of a tosyl group.
The presence of the tosyl group and the combination of furan and oxazole rings make this compound unique, potentially offering distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO5S2/c1-14-4-10-17(11-5-14)31(26,27)21-22(29-20(24-21)19-3-2-12-28-19)30-13-18(25)15-6-8-16(23)9-7-15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKOHRUBAMCGFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.